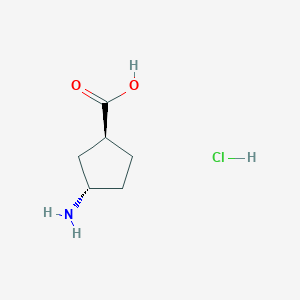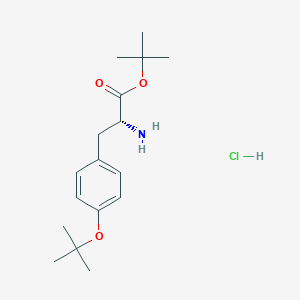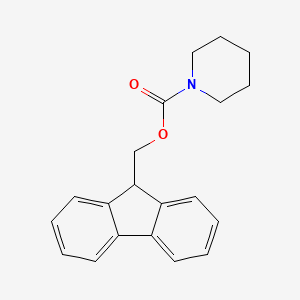
(1S,3S)-3-Aminocyclopentanecarboxylic acid hydrochloride
Descripción general
Descripción
(1S,3S)-3-Aminocyclopentanecarboxylic acid hydrochloride, also known as ACPC, is a cyclic amino acid that has gained attention in the field of neuroscience due to its potential therapeutic applications. This compound has been shown to have a unique mechanism of action that could make it useful in the treatment of various neurological disorders. In
Aplicaciones Científicas De Investigación
Analogues of GABA
(1S,3S)-3-Aminocyclopentanecarboxylic acid hydrochloride has been synthesized as an analogue of the inhibitory neurotransmitter GABA (R. Allan, G. Johnston, & B. Twitchin, 1979). This research indicates its potential relevance in studying neurotransmitter systems.
Effects on Cellular Respiration and Amino Acid Metabolism
Studies on 1-aminocyclopentanecarboxylic acid (ACPC), a related compound, have shown no significant impact on cellular respiration in rat tissues. It also did not exhibit reactivity towards decarboxylases, transaminases, or amino acid oxidases (L. Berlinguet, N. Bégin, L. Babineau, & R. Laferte, 1962).
Potential Antitumor Applications
The synthesis of 1-amino-2-hydroxycyclopentanecarboxylic acid, which shares structural features with this compound, suggests potential antitumor applications. This compound is a structural analog of natural amino acids and has been explored for its role in cancer treatment (J. Huddle & C. G. Skinner, 1971).
Tumor-Localization for Cancer Detection
Carboxyl-labeled 11C-1-aminocyclopentanecarboxylic acid, a derivative of this compound, has been identified as a potential agent for localizing tumors in cancer detection using nuclear medicine scanning techniques (R. Hayes, L. Washburn, B. Wieland, T. T. Sun, R. Turtle, & T. Butler, 1976).
Metabotropic Excitatory Amino Acid Receptors
This compound and its isomers have been characterized for their effects on metabotropic excitatory amino acid receptors. The studies indicate varying degrees of potency, efficacy, and selectivity at these receptors, contributing to our understanding of excitatory neurotransmission (D. Schoepp, B. Johnson, R. A. True, & J. Monn, 1991).
Biochemical and Pharmacological Studies
Further biochemical and pharmacological studies of this compound and its related compounds have explored their effects on protein biosynthesis, amino acid metabolism, and potential use in antitumor activities. These studies provide insights into the potential therapeutic applications of this compound in treating various diseases (M. Jarman, J. Kuszmann, & J. A. Stock, 1969).
Transport Mechanisms in Biological Systems
The transport of 1-aminocyclopentanecarboxylic acid in feline cerebrospinal fluid has been studied, indicating that it is cleared by a saturable mechanism inhibited by naturally occurring neutral amino acids. This suggests the role of carrier transport in regulating its concentration in biological systems (R. P. Cutler & A. Lorenzo, 1968).
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
(1S,3S)-3-aminocyclopentane-1-carboxylic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2.ClH/c7-5-2-1-4(3-5)6(8)9;/h4-5H,1-3,7H2,(H,8,9);1H/t4-,5-;/m0./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJRMNPPUVLZEIJ-FHAQVOQBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC1C(=O)O)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](C[C@H]1C(=O)O)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(1R,3R,4R,7S)-3-(6-Benzamido-9H-purin-9-yl)-1-((bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-2,5-dioxabicyclo[2.2.1]heptan-7-yl (2-cyanoethyl) diisopropylphosphoramidite](/img/structure/B3180582.png)





![7-Chloropyrazolo[1,5-A]pyridine-3-carbonitrile](/img/structure/B3180609.png)
![1-(4-aminobutyl)-2-ethoxymethyl-1H-imidazo[4,5-c]quinolin-4-amine](/img/structure/B3180613.png)
![Tert-butyl (2-tosyl-2-azaspiro[3.3]heptan-6-yl)carbamate](/img/structure/B3180615.png)

![(4-Bromo-2-nitrophenyl)[(4-methylphenyl)sulfonyl]amine](/img/structure/B3180633.png)
![2-Amino-3-[2-(tert-butoxy)-2-oxoethoxy]propanoic Acid](/img/structure/B3180644.png)
